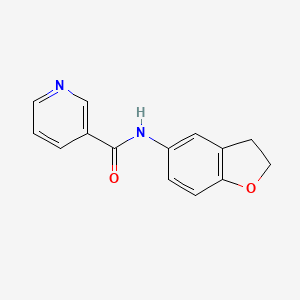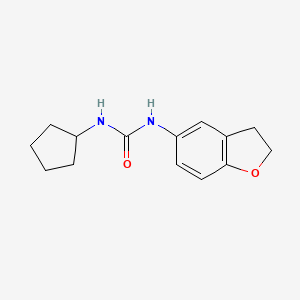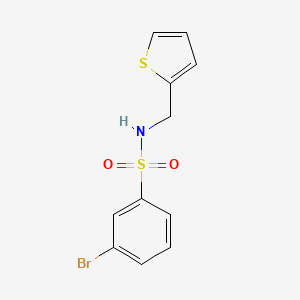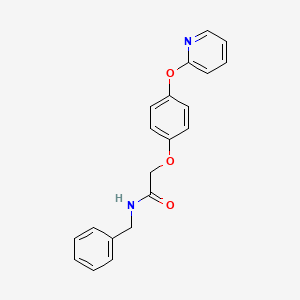![molecular formula C16H19F3N2O3 B7498092 N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]oxolane-2-carboxamide](/img/structure/B7498092.png)
N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]oxolane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]oxolane-2-carboxamide, also known as Nutlin-3, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first discovered in 2004 by researchers at Roche, who were searching for compounds that could disrupt the interaction between p53 and MDM2, a protein that inhibits p53 activity. Nutlin-3 has since been shown to have a wide range of applications in both basic research and drug development.
作用機序
N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]oxolane-2-carboxamide binds to the hydrophobic pocket of MDM2, which is responsible for binding to p53. This prevents the interaction between p53 and MDM2, leading to the stabilization and activation of p53. Activated p53 can induce cell cycle arrest or apoptosis, depending on the cellular context.
Biochemical and Physiological Effects:
N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]oxolane-2-carboxamide has been shown to selectively induce apoptosis in cancer cells that express wild-type p53, while sparing normal cells. This makes it a promising candidate for cancer therapy, particularly in tumors that have lost the function of p53. N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]oxolane-2-carboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, by enhancing the DNA damage response.
実験室実験の利点と制限
One of the major advantages of N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]oxolane-2-carboxamide is its specificity for p53-MDM2 interaction, which allows for selective modulation of p53 activity. N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]oxolane-2-carboxamide is also relatively easy to synthesize and has good stability in vitro. However, N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]oxolane-2-carboxamide has limited solubility in water and may require the use of organic solvents for in vitro experiments. In addition, N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]oxolane-2-carboxamide has poor bioavailability and may require the use of delivery systems for in vivo experiments.
将来の方向性
There are several potential future directions for research on N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]oxolane-2-carboxamide. One area of interest is the development of N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]oxolane-2-carboxamide analogs with improved pharmacokinetic properties and potency. Another area is the identification of biomarkers that can predict the response of cancer cells to N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]oxolane-2-carboxamide treatment. Finally, N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]oxolane-2-carboxamide may have applications in other diseases that involve dysregulation of the p53 pathway, such as neurodegenerative disorders and viral infections.
合成法
The synthesis of N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]oxolane-2-carboxamide involves several steps, starting with the reaction of 2-chloro-5-nitrobenzoic acid with morpholine to form 2-(morpholin-4-yl)benzoic acid. This intermediate is then reacted with 2,2,2-trifluoroethylamine to form N-(2-(morpholin-4-yl)benzoyl)-2,2,2-trifluoroethylamine. The final step involves cyclization of the intermediate with oxalyl chloride to form N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]oxolane-2-carboxamide.
科学的研究の応用
N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]oxolane-2-carboxamide has been widely used in basic research to study the p53-MDM2 pathway, which is a critical regulatory mechanism in the cell cycle. It has been shown to selectively inhibit the interaction between p53 and MDM2, leading to the activation of p53 and induction of apoptosis in cancer cells. N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]oxolane-2-carboxamide has also been used to study the role of p53 in other cellular processes, such as DNA repair and senescence.
特性
IUPAC Name |
N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O3/c17-16(18,19)11-3-4-13(21-5-8-23-9-6-21)12(10-11)20-15(22)14-2-1-7-24-14/h3-4,10,14H,1-2,5-9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEXVVOXGOYEAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID85200010 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Ethyl-1,3-thiazol-4-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7498022.png)



![5-[(5-chloroquinolin-8-yl)methylsulfanyl]-N-cyclopropyl-1,3,4-thiadiazol-2-amine](/img/structure/B7498070.png)

![[1-[(4-Fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7498075.png)
![[1-[(2-Chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7498077.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B7498080.png)
![2-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7498087.png)

![1-(4-bromophenyl)-2-(3,5-dinitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B7498099.png)
![4-[(2-Iodophenoxy)methyl]benzamide](/img/structure/B7498106.png)